molecular formula C11H12F2N2O2 B1476410 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid CAS No. 2000117-61-1

6-(3,3-Difluoropiperidin-1-yl)nicotinic acid

Cat. No. B1476410
CAS RN: 2000117-61-1
M. Wt: 242.22 g/mol
InChI Key: GIWDEPXGWLLTKA-UHFFFAOYSA-N
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Description

6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, also known as 6-DFPA, is a synthetic organic compound belonging to the class of piperidines. It is a derivative of nicotinic acid and is used in a variety of research applications, such as in the study of biochemical and physiological processes. In addition, 6-DFPA has been found to have potential applications in the development of drugs and therapeutic agents.

Scientific Research Applications

Industrial Production and Green Chemistry

6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, related to nicotinic acid, has applications in green chemistry. Traditional production methods for nicotinic acid involve environmentally harmful by-products. However, new ecological methods are being explored for producing nicotinic acid from raw materials like 3-methylpyridine, potentially benefiting industrial applications in a more environmentally friendly manner (Lisicki, Nowak, & Orlińska, 2022).

Antioxidant and Vasorelaxation Properties

Thionicotinic acid derivatives, which are structurally similar to 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, have been found to exhibit antioxidant properties and vasorelaxation effects. These derivatives show potential as therapeutics due to their ability to induce vasorelaxation and exhibit antioxidative activity in biological assays (Prachayasittikul et al., 2010).

Potential in Hyperlipidemia Treatment

Nicotinic acid-based compounds are being investigated for their antihyperlipidemic activity, with some showing promising results in reducing cholesterol levels. These compounds, by inhibiting certain enzymes or receptors, can potentially be used in the treatment of hyperlipidemia (Shoman et al., 2020).

Role in Atherosclerosis Prevention

Nicotinic acid has been studied for its role in preventing atherosclerosis through its receptor GPR109A. This receptor is expressed by immune cells, and its activation by nicotinic acid can reduce the progression of atherosclerosis independently of lipid-modifying effects (Lukasova et al., 2011).

Inhibition of Carbonic Anhydrase III

6-Substituted nicotinic acid analogues, such as 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, are reported as potential inhibitors of carbonic anhydrase III. This enzyme is a target for managing dyslipidemia and cancer progression, making these analogues relevant in therapeutic research (Mohammad et al., 2017).

properties

IUPAC Name

6-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)4-1-5-15(7-11)9-3-2-8(6-14-9)10(16)17/h2-3,6H,1,4-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWDEPXGWLLTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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